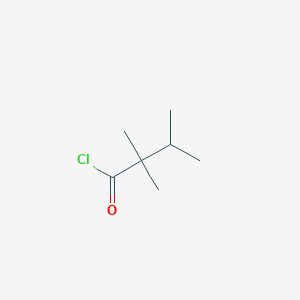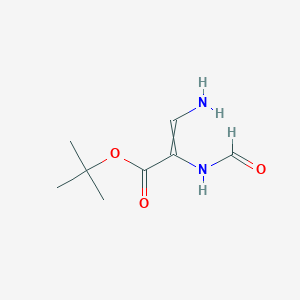
(4R)-4-Methyl-6-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Methyl-6-oxoheptanoic acid is an organic compound with a specific stereochemistry, characterized by the presence of a methyl group at the fourth carbon and a ketone group at the sixth carbon of a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyl-6-oxoheptanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The process typically starts with the preparation of a suitable precursor, such as a chiral alcohol, which is then oxidized to form the ketone group. The reaction conditions often involve the use of mild oxidizing agents and controlled temperatures to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Methyl-6-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: For substitution reactions, catalysts like palladium on carbon (Pd/C) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4R)-4-Methyl-6-oxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions due to its specific stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4R)-4-Methyl-6-oxoheptanoic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s overall reactivity and binding affinity. These interactions are crucial in determining the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (4R)-4-Methyl-6-oxoheptanoic acid include:
- 4-Methyl-2-oxohexanoic acid
- 4-Methyl-3-oxoheptanoic acid
- 4-Methyl-5-oxoheptanoic acid
Uniqueness
What sets this compound apart is its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
52921-00-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(4R)-4-methyl-6-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O3/c1-6(5-7(2)9)3-4-8(10)11/h6H,3-5H2,1-2H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
OMUNJJPUXKRNCU-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)CC(=O)C |
Canonical SMILES |
CC(CCC(=O)O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)

![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)

![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)


![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)
![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)


